Methyl 2-(bromomethyl)-6-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves bromination reactions . For instance, the synthesis of various bromomethyl cyclopropane derivatives has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromomethyl benzoate” consists of a benzene ring with a bromomethyl group and a methyl ester group attached . The exact structure of “Methyl 2-(bromomethyl)-6-fluorobenzoate” would likely be similar, with an additional fluorine atom attached to the benzene ring.Chemical Reactions Analysis
“Methyl (2-bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . It’s plausible that “Methyl 2-(bromomethyl)-6-fluorobenzoate” could undergo similar reactions.Scientific Research Applications
Synthesis of Novel Compounds
Methyl 2-(bromomethyl)-6-fluorobenzoate plays a role in the synthesis of novel chemical compounds. For instance, it has been involved in the synthesis of 4H-1,4-Benzoxazines, a process wherein the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate with other compounds under specific conditions yields 4H-1,4-benzoxazine instead of the expected 4-oxazolin-2-one. This synthesis demonstrates the unexpected outcomes and the versatility of reactions involving such compounds (Kudo, Furuta, & Sato, 1996).
Antiviral and Antimicrobial Applications
The use of fluorinated compounds, including those similar to methyl 2-(bromomethyl)-6-fluorobenzoate, has shown promise in detecting aromatic metabolites in specific reactions, which are key in understanding pathways in microbiology and virology. This has implications for understanding mechanisms in methanogenic consortia and potential uses in studying viral and microbial processes (Londry & Fedorak, 1993).
Analytical Chemistry and Drug Discovery
In drug discovery, derivatives of methyl 2-(bromomethyl)-6-fluorobenzoate are used as key intermediates. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drugs, highlights the role of such compounds in the development of new therapeutics. This shows the importance of these compounds in synthesizing crucial intermediates that pave the way for the creation of new drugs (Sheng-li, 2004).
Environmental and Biochemical Studies
In environmental and biochemical studies, the analysis of C–F bond cleavages in similar fluorobenzoates is significant. This includes understanding the electrochemical reduction behaviors and the implications for broader chemical processes. Such studies contribute to our knowledge of chemical behaviors and their applications in various environmental contexts (Muthukrishnan & Sangaranarayanan, 2010).
properties
IUPAC Name |
methyl 2-(bromomethyl)-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDNSKMFGSEPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-6-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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